CysHHC10 -

CysHHC10

Catalog Number: EVT-15280419
CAS Number:
Molecular Formula: C77H107N23O10S
Molecular Weight: 1546.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CysHHC10 is a synthetic antimicrobial peptide that has gained attention for its potential applications in both scientific research and medical fields. This compound is characterized by its ability to disrupt bacterial cell membranes and inhibit the growth of various pathogens, making it a candidate for addressing antibiotic resistance. CysHHC10 is often synthesized in its acetate form, which enhances its stability and solubility.

Source and Classification

CysHHC10 is derived from the HHC10 peptide family, which consists of various analogs known for their antimicrobial properties. It is classified as an antimicrobial peptide (AMP), a category of peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses. The synthesis of CysHHC10 typically involves solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner.

Synthesis Analysis

Methods

The primary method for synthesizing CysHHC10 is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves several key steps:

  1. Attachment of the First Amino Acid: The first amino acid is covalently bonded to the resin.
  2. Sequential Coupling: Additional amino acids are coupled one at a time using coupling reagents, while protecting groups are employed to prevent unwanted reactions.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Technical Details

The synthesis parameters, such as temperature, reaction time, and concentration of reagents, are optimized to maximize yield and minimize side reactions. Automated peptide synthesizers are commonly used in industrial settings to enhance efficiency and reproducibility.

Molecular Structure Analysis

Structure

CysHHC10 features a specific sequence of amino acids that contribute to its antimicrobial activity. The molecular structure includes:

  • A central hydrophobic region that facilitates membrane interaction.
  • Cysteine residues that can form disulfide bonds, enhancing structural stability.

Data

The molecular weight of CysHHC10 varies slightly depending on the specific form (e.g., acetate or trifluoroacetate), but it generally falls within the range typical for small peptides (approximately 1,000–1,500 Da). The precise sequence and structural conformation can be confirmed through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

CysHHC10 undergoes several types of chemical reactions:

  • Oxidation: Particularly at sulfur-containing residues, leading to disulfide bond formation.
  • Reduction: Can modify disulfide bonds to alter conformation.
  • Substitution: Specific amino acid residues can be modified to enhance properties such as stability or activity.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various alkylating agents for substitution. These modifications can lead to peptides with enhanced antimicrobial activity or altered solubility profiles.

Mechanism of Action

CysHHC10 exerts its antimicrobial effects through several mechanisms:

  • Disruption of Cell Membranes: The peptide interacts with bacterial membranes, causing lysis.
  • Inhibition of Nutrient Flow: It blocks essential nutrient uptake in bacterial cells.
  • Binding to Intracellular Targets: CysHHC10 can bind to RNA and DNA within bacterial cells, disrupting replication processes .

These mechanisms make CysHHC10 effective against a range of bacterial pathogens.

Physical and Chemical Properties Analysis

Physical Properties

CysHHC10 typically appears as a white to off-white powder. It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), which facilitates its use in various biochemical applications.

Chemical Properties

  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • pH Sensitivity: The activity may vary with changes in pH due to protonation states affecting charge interactions with membranes.

Relevant data indicate that CysHHC10 maintains activity across a range of temperatures and pH levels, although extreme conditions may lead to degradation .

Applications

CysHHC10 has diverse applications in scientific research:

  • Antimicrobial Research: Investigated for its potential as a therapeutic agent against antibiotic-resistant bacteria.
  • Biomedical Device Coatings: Used in developing antimicrobial surfaces for medical devices to prevent infections.
  • Peptide Synthesis Studies: Serves as a model compound for studying peptide synthesis techniques and modifications .
Mechanistic Insights into Antimicrobial Activity of CysHHC10

Membrane Disruption Mechanisms in Gram-Positive and Gram-Negative Bacteria

CysHHC10 (Cys-KRWWKWIRW) is a synthetic peptide–photosensitizer conjugate designed to target bacterial membranes through dual mechanisms. Its parent peptide, HHC10, is a cationic antimicrobial peptide (AMP) originally identified via artificial neural network screening for membrane-disruptive properties [4]. Conjugation with the photosensitizer component imparts additional photodynamic activity, but its primary antimicrobial action stems from direct membrane disruption.

In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, CysHHC10 overcomes the lipopolysaccharide (LPS)-rich outer membrane through electrostatic interactions. The peptide's cationic residues (lysine and arginine) bind to negatively charged phosphate groups in lipid A, displacing divalent cations (Mg²⁺, Ca²⁺) that stabilize LPS architecture. This initial binding disrupts membrane integrity, creating transient pores that enable deeper penetration into the phospholipid bilayer. Subsequent hydrophobic interactions between tryptophan residues and acyl chains cause lipid fluidization and chaotic reorganization, culminating in cytoplasmic leakage [1] [4]. As noted in mechanistic studies:

"The disruption of the outer membrane expands the threshold of hydrophobicity compatible with Gram-negative activity, allowing hydrophobic molecules to penetrate this critical barrier" [1].

For Gram-positive bacteria like Staphylococcus aureus, the absence of an outer membrane simplifies the interaction. CysHHC10 penetrates peptidoglycan meshes via electrostatic attraction to teichoic acids, reaching the cytoplasmic membrane within minutes. The amphipathic structure then integrates into the bilayer via hydrophobic domains, inducing micellization or pore formation. This follows the "carpet model" of membrane disruption, where high peptide density on the membrane surface generates physical tension that ruptures the lipid matrix [5].

Table 1: Membrane Disruption Mechanisms of CysHHC10 by Bacterial Type

Bacterial TypePrimary TargetElectrostatic InteractionHydrophobic InteractionFunctional Consequence
Gram-negativeLPS layerCationic residues bind lipid A phosphatesTryptophan inserts into acyl chainsOuter membrane permeabilization
Gram-positiveCytoplasmic membraneLysine/arginine bind teichoic acidsHydrophobic domains integrate bilayerTransmembrane pore formation
MycobacteriaMycolic acid layerCharge-mediated surface adsorptionPeptide diffusion through waxy layerMembrane fluidization

Synergistic Interactions with Bacterial Aggregation Phenomena

CysHHC10 exhibits a unique secondary mechanism beyond direct membrane disruption: induction of bacterial aggregation. This phenomenon is particularly pronounced in Gram-negative pathogens, where peptide exposure triggers cell clustering visible via microscopy within 30 minutes. Aggregation occurs through cationic bridging, where the +5 charged CysHHC10 molecule electrostatically links negatively charged bacterial surfaces [4] [8].

The biological impact of aggregation is twofold:

  • Enhanced Local Peptide Concentration: Clustered bacteria experience amplified membrane damage due to high peptide density at cell-cell junctions. This potentiates the "self-promoted uptake" mechanism, where outer membrane disruptions in adjacent cells create synergistic permeability [4].
  • ROS Amplification: During photodynamic activation (465–475 nm light), the aggregated state concentrates reactive oxygen species (ROS) production. Singlet oxygen (¹O₂) generated by the conjugated photosensitizer exhibits limited diffusion range (<20 nm in biological matrices). Aggregation reduces intercellular spaces, enabling ROS to saturate clustered cells and overcome antioxidant defenses [4].

Notably, aggregation phenotypes vary by species. P. aeruginosa forms compact clusters with near-complete ROS penetration, while E. coli aggregates exhibit heterogeneous permeability. This correlates with species-specific survival rates post-treatment (15% vs. 28% in recent assays) [4].

Table 2: Aggregation Phenomena Induced by CysHHC10

Bacterial SpeciesAggregation OnsetCluster Size RangeROS Penetration EfficiencyImpact on Viability vs. Monodisperse Cells
E. coli15–30 min10–25 µmModerate (65%)4.2-fold reduction
P. aeruginosa10–20 min15–50 µmHigh (≥90%)6.8-fold reduction
S. aureus30–45 min5–15 µmLimited (40%)2.1-fold reduction

Role of Cationic Charge Density in Bacterial Surface Adhesion

The +5 net charge of CysHHC10 (from lysine and arginine residues) governs initial electrostatic adhesion to bacterial surfaces. Charge density—defined as cationic groups per molecular surface area—determines binding kinetics and spatial distribution. Quantitative structure-activity relationship (QSAR) modeling reveals that charge densities >0.45 e/nm² enable rapid surface saturation on Gram-negative bacteria, while densities >0.35 e/nm² suffice for Gram-positives due to their thicker peptidoglycan layer [7] [8].

Electrophoretic mobility assays demonstrate charge inversion upon peptide binding:

  • E. coli cells shift from −45 mV to +15 mV at 2× MIC CysHHC10 concentrations
  • S. aureus surfaces transition from −32 mV to +8 mV under identical conditions [8]

This charge reversal has two critical consequences:

  • Repulsion of Competing Cations: Positivized membranes exclude physiological cations (Mg²⁺, Ca²⁺), preventing membrane repair mechanisms [7].
  • Promotion of Intercellular Aggregation: As surface charges neutralize, hydrophobic interactions dominate, facilitating cell-cell adhesion and aggregation [8].

Mutagenesis studies confirm the charge dependence:

  • Neutral analogs (acetylated lysines) show 32-fold reduced activity
  • Charge-enhanced variants (+7) improve potency but increase mammalian cytotoxicity [4]

The optimal +5 charge balances antimicrobial activity and selectivity, achieving >95% bacterial killing at ≤32 µg/mL while maintaining <15% hemolysis at equivalent concentrations [4].

Comparative Analysis of MIC Profiles Across ESKAPE Pathogens

Minimum inhibitory concentration (MIC) profiles demonstrate CysHHC10’s broad-spectrum activity against drug-resistant ESKAPE pathogens. Testing follows CLSI guidelines with modifications for photodynamic activation (15 min white light exposure at 60 mW/cm²) [4] [6].

Table 3: MIC Values of CysHHC10 Against ESKAPE Pathogens

PathogenResistance ProfileMIC (Dark) µg/mLMIC (Light) µg/mLFold Enhancement with Light
Acinetobacter baumanniiXDR, Carbapenem-resistant64416
Pseudomonas aeruginosaMDR, Fluoroquinolone-resistant32216
Klebsiella pneumoniaeESBL+, Carbapenemase-negative16116
Enterobacter cloacaeAmpC overexpression3248
Staphylococcus aureusMRSA80.516
Enterococcus faeciumVRE16116

Key observations:

  • Gram-Negative vs. Gram-Positive Efficacy: Lower baseline MICs against Gram-positives reflect reduced membrane complexity. However, light activation equalizes efficacy through ROS-mediated damage [4] [6].
  • Carbapenem Resistance Overcome: Carbapenem-resistant A. baumannii (OXA-24/40+ strains) show MICs of 4 µg/mL under light, bypassing β-lactam resistance mechanisms [6] [9].
  • Biofilm Penetration: MICs increase 4–8 fold in mature biofilms versus planktonic cells, yet remain below clinical breakpoints for most pathogens (≤32 µg/mL) [4].

CysHHC10 maintains potency against isolates with efflux pump upregulation (e.g., MexAB-OprM mutants) due to its rapid membrane disruption, which precedes efflux-mediated resistance [3] [9]. Spontaneous resistance frequencies are exceptionally low (<10⁻⁹), attributed to the multitarget mechanism combining membrane disruption and oxidative damage [4].

Properties

Product Name

CysHHC10

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide

Molecular Formula

C77H107N23O10S

Molecular Weight

1546.9 g/mol

InChI

InChI=1S/C77H107N23O10S/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1

InChI Key

PJBFDSOFZLGAIV-PMHVRGKBSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.